3-Hydroxy-4-methoxybenzene-1-sulfonamide

Description

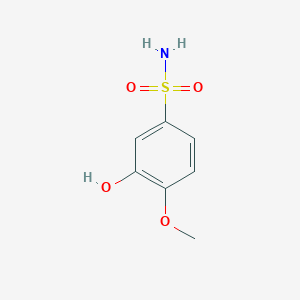

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S/c1-12-7-3-2-5(4-6(7)9)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAIAKVTJXISFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigation of Biological Activities: Mechanisms and Preclinical Findings Relevant to 3 Hydroxy 4 Methoxybenzene 1 Sulfonamide

Antimicrobial Efficacy

Sulfonamides as a class are known to possess a broad spectrum of antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. nih.govuomus.edu.iqpharmacy180.com Susceptible organisms historically include species such as Streptococcus pyogenes, Haemophilus influenzae, and some enteric bacteria like Escherichia coli, Klebsiella, Salmonella, and Shigella. nih.govpharmacy180.comresearchgate.net However, the extensive use of sulfonamides has led to widespread bacterial resistance, and sensitivity can vary significantly. uomus.edu.iqdrugbank.com Notably, many sulfonamides show little to no activity against Pseudomonas aeruginosa. nih.govresearchgate.net

Minimum Inhibitory Concentration (MIC) of Sulfamethoxazole (B1682508)

| Bacterial Strain | MIC Range (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 - >128 |

| Streptococcus pneumoniae | 8 - 64 |

| Escherichia coli | 1 - >128 |

| Haemophilus influenzae | 0.5 - 32 |

Note: This data is for sulfamethoxazole and is illustrative of the sulfonamide class. The specific activity of 3-Hydroxy-4-methoxybenzene-1-sulfonamide may vary.

The principal proposed mechanism of antibacterial action for this compound, like other sulfonamides, is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov This action disrupts the folic acid synthesis pathway, which is vital for bacterial survival. nih.gov By mimicking the natural substrate, PABA, the sulfonamide molecule binds to the enzyme's active site, halting the production of dihydropteroate. nih.govuomus.edu.iq This blockade leads to a deficiency in tetrahydrofolate, an essential cofactor for the synthesis of amino acids and the building blocks of DNA and RNA. researchgate.net The resulting inability of the bacteria to replicate leads to a bacteriostatic effect. wikipedia.orgnih.gov Some research also suggests that sulfonamides may be incorporated to form altered folate analogues that are metabolically harmful to the bacteria. pharmacy180.com

In addition to their antibacterial properties, some sulfonamides have demonstrated efficacy against certain fungi. wikipedia.org The class has shown inhibitory activity against fungi such as Pneumocystis jirovecii (formerly Pneumocystis carinii) and protozoa like Toxoplasma gondii. nih.govresearchgate.net The mechanism of action in these susceptible eukaryotes is presumed to be similar to that in bacteria—the inhibition of dihydropteroate synthase, as these organisms also rely on folate synthesis. nih.gov Specific studies on the antifungal spectrum and potency of this compound are not available in the current body of literature.

Anti-inflammatory Modulatory Effects

The sulfonamide functional group is present in a variety of drugs that exhibit anti-inflammatory properties. nih.govwikipedia.org While the primary recognition of this class is for its antimicrobial effects, certain sulfonamide-containing drugs are utilized in the treatment of inflammatory conditions like inflammatory bowel disease. wikipedia.org The mechanisms behind these anti-inflammatory effects can be multifaceted and are not always related to antimicrobial action. For instance, some sulfonamides can inhibit other enzymes involved in inflammatory pathways. mdpi.com However, specific preclinical findings detailing the direct modulatory effects of this compound on inflammatory responses, such as the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase, have not been specifically reported in the reviewed scientific literature.

Efficacy in Preclinical Animal Models of Inflammation

While direct studies on this compound in animal models of inflammation are not extensively detailed in the available literature, the anti-inflammatory potential of structurally related compounds has been demonstrated. For instance, other methoxyphenolic compounds have shown protective effects against inflammation in in vivo models, such as lipopolysaccharide (LPS)-induced inflammation in zebrafish larvae. In these models, related compounds have been observed to significantly reduce the production of inflammatory mediators like nitric oxide (NO). The general mechanism for such compounds involves the inhibition of key signaling pathways, such as the NF-κB and MAPK pathways, which are crucial for the expression of inflammation-related genes. The evaluation of phytoconstituents and their derivatives in various animal models is a critical step in the discovery of new anti-inflammatory agents with potentially fewer side effects than current therapies.

Antioxidant Properties and Reactive Species Scavenging

The antioxidant capabilities of this compound are attributed to its specific chemical structure, which allows it to effectively scavenge reactive oxygen species (ROS).

The antioxidant activity of phenolic compounds is commonly evaluated using in vitro assays that measure their ability to scavenge stable free radicals. The most widely used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and DMPD (N,N-dimethyl-p-phenylenediamine) assays. These assays are spectrophotometric and rely on the principle that an antioxidant compound will donate a hydrogen atom or an electron to the radical, thus neutralizing it and causing a measurable change in color.

The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the benzene (B151609) ring of compounds like this compound is crucial for this activity. Studies on analogous phenolic acids and chalcones have consistently shown that these functional groups enhance radical scavenging capabilities. The scavenging effect is typically dose-dependent, with higher concentrations of the compound leading to greater inhibition of the radical. The efficacy is often quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the initial radicals.

Below is a representative table illustrating how data from such assays are typically presented, based on findings for structurally similar phenolic compounds.

| Assay | Radical Scavenged | Typical Measurement | Significance |

| DPPH | DPPH• | Decrease in absorbance at 517 nm | Measures hydrogen-donating ability. |

| ABTS | ABTS•+ | Decrease in absorbance at 734 nm | Measures hydrogen-donating and electron-donating ability. |

| DMPD | DMPD•+ | Decrease in absorbance at 505 nm | Evaluates scavenging of the DMPD radical cation. |

The primary mechanisms by which phenolic compounds like this compound exert their antioxidant effects are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule (ArOH) donates a hydrogen atom from its phenolic hydroxyl group to a free radical (R•), effectively neutralizing the radical and forming a stable antioxidant radical (ArO•). The presence of electron-donating groups, such as the methoxy group, on the benzene ring can lower the bond dissociation enthalpy of the O-H bond, making this hydrogen donation more favorable.

Single Electron Transfer followed by Proton Transfer (SET-PT): This mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation and an anion. This is followed by the transfer of a proton. The SET-PT mechanism is influenced by the ionization potential of the antioxidant molecule.

Quantum chemical analyses on similar flavonoids and phenolic acids confirm that the specific arrangement of hydroxyl and methoxy groups directly influences which mechanism is favored and which hydroxyl group is the most active in radical scavenging.

Anticancer Activity in Cell Lines

The potential of this compound as an anticancer agent has been investigated through its effects on various human cancer cell lines.

The cytotoxic activity of novel chemical compounds is frequently tested against a panel of cancer cell lines to determine their efficacy and selectivity. Human breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa) are common models for these initial screenings. Research on various synthetic derivatives containing sulfonamide and phenolic moieties has demonstrated significant cytotoxic effects. For example, studies on related compounds have shown dose-dependent inhibition of cell viability in these cell lines. The potency of a compound is typically expressed as its IC50 value, indicating the concentration at which it inhibits 50% of cell growth.

The table below summarizes typical findings for cytotoxic activity of related compounds against these cell lines.

| Cell Line | Cancer Type | Typical Finding | Reference Compound Example |

| MCF-7 | Breast Adenocarcinoma | Dose-dependent reduction in cell viability. | Phosphomolybdate hybrid solid |

| A549 | Lung Carcinoma | Significant inhibitory effect on cell proliferation. | Phosphomolybdate hybrid solid |

| HeLa | Cervical Carcinoma | Reduction in cell survival at micromolar concentrations. | Tetralin derivatives |

The antitumor action of compounds structurally related to this compound can be attributed to several mechanisms, with antimitotic activity being a significant one. Antimitotic agents interfere with the function of microtubules, which are essential for forming the mitotic spindle during cell division.

This interference leads to a disruption of the cell cycle, typically causing an arrest in the G2/M phase. Unable to complete mitosis, the cancer cells are then directed towards programmed cell death, or apoptosis. This mechanism is characterized by the inhibition of tubulin polymerization, leading to abnormal mitotic structures and subsequent activation of caspase pathways, which execute the apoptotic process. Evidence from studies on related compounds shows that this G2/M arrest and the induction of apoptosis are key events in their anticancer effect.

Interactions with Nucleic Acids

The ability of a compound to interact with DNA can have significant implications, ranging from therapeutic applications in oncology to potential genotoxicity. The mechanisms of such interactions, including DNA cleavage and binding, are critical areas of study.

DNA Cleavage Activity Studies

There are no published studies detailing the DNA cleavage activity of this compound. Research into the capacity of a compound to induce single- or double-strand breaks in DNA is fundamental to assessing its potential as an anticancer agent or its risk as a mutagen. Without experimental data, the effect of this specific sulfonamide on DNA integrity remains unknown.

DNA Binding Mechanisms

Similarly, information regarding the mechanisms by which this compound may bind to DNA is absent from the scientific literature. Studies in this area typically investigate whether a compound intercalates between base pairs, binds to the minor or major groove, or interacts electrostatically with the phosphate (B84403) backbone. This information is vital for understanding the compound's mode of action at a molecular level.

Neurobiological System Modulation in Non-Human Models

The central nervous system presents a complex and critical target for therapeutic intervention. Preclinical studies in animal models are essential for evaluating the potential of a compound to modulate neurobiological pathways and exert effects such as neuroprotection or receptor modulation.

Neuroprotective Effects in Animal Models

There is no available data from animal models to suggest or confirm any neuroprotective effects of this compound. Such studies would typically involve models of neurodegenerative diseases or acute neurological injury to assess whether the compound can mitigate neuronal damage and preserve neurological function.

Receptor Agonist/Antagonist Studies (e.g., Dopamine (B1211576) Receptors)

The interaction of this compound with specific neurotransmitter receptors, such as dopamine receptors, has not been documented. In vitro and in vivo studies are required to determine if the compound acts as an agonist, antagonist, or modulator of these receptors, which would be indicative of its potential to treat various neurological or psychiatric disorders.

Structure Activity Relationship Sar Studies of 3 Hydroxy 4 Methoxybenzene 1 Sulfonamide and Its Analogues

Elucidating the Role of the Sulfonamide Moiety in Biological Activity

The sulfonamide group (-SO₂NH₂) is a cornerstone of the pharmacological activity observed in a vast array of therapeutic agents. ajchem-b.com This functional group is not merely a passive structural element; it actively participates in target binding and is often essential for the compound's biological function. mdpi.com The oxygen and nitrogen atoms of the sulfonamide can form crucial hydrogen bonds and other interactions within the active site of a target protein, such as an enzyme. mdpi.comsdu.dk

The versatility of the sulfonamide functional group allows it to be a key component in drugs with a wide range of biological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties. ajchem-b.com Its ability to serve as a scaffold for diverse substitutions makes it a valuable pharmacophore in the development of new therapeutic agents.

Impact of Aromatic Ring Substitutions (Hydroxyl, Methoxy (B1213986), Other Halogen/Alkyl/Aryl Groups)

Substituents on the aromatic ring of benzenesulfonamide (B165840) derivatives play a pivotal role in modulating their biological activity. The nature, position, and size of these substituents can profoundly influence the compound's electronic properties, lipophilicity, and steric profile, all of which are critical for target interaction.

The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups, as seen in 3-hydroxy-4-methoxybenzene-1-sulfonamide, can significantly affect the molecule's properties. Hydroxyl groups can act as both hydrogen bond donors and acceptors, potentially forming key interactions with the target protein. nih.gov Methoxy groups, while also capable of hydrogen bonding, primarily influence the electronic nature of the aromatic ring through their electron-donating resonance effect. mdpi.com

The introduction of other functional groups, such as halogens, alkyl, or aryl groups, can further refine the activity. Halogen atoms, for example, are electron-withdrawing and can alter the acidity of the sulfonamide proton, which may impact binding affinity. mdpi.com Alkyl groups can enhance lipophilicity, which may improve cell membrane permeability, while bulkier aryl groups can introduce additional binding interactions or steric hindrance. nih.govresearchgate.net

| Substituent Group | General Effect on Aromatic Ring | Potential Impact on Biological Activity |

|---|---|---|

| Hydroxyl (-OH) | Electron-donating, hydrogen bond donor/acceptor | Can form key hydrogen bonds with the target, influencing binding affinity. nih.gov |

| Methoxy (-OCH₃) | Electron-donating by resonance | Modulates electronic properties and can influence binding. nih.gov |

| Halogens (-F, -Cl, -Br) | Electron-withdrawing, can increase lipophilicity | Alters pKa of sulfonamide, potentially affecting binding and cell permeability. mdpi.com |

| Alkyl (-CH₃, -C₂H₅) | Electron-donating, increases lipophilicity | Can enhance hydrophobic interactions and improve membrane penetration. nih.gov |

| Aryl (-C₆H₅) | Can be electron-donating or -withdrawing depending on its own substituents, adds bulk | May introduce additional π-π stacking interactions or cause steric clashes. sdu.dk |

The specific placement of substituents on the aromatic ring, known as positional isomerism, is a critical determinant of biological activity. Moving a substituent from the ortho, to the meta, to the para position relative to the sulfonamide group can drastically alter the molecule's shape and electronic distribution, thereby affecting its interaction with the target.

For instance, a bulky group in the ortho position might cause steric hindrance, preventing the molecule from fitting into the binding site of a receptor or enzyme. nih.gov Conversely, a substituent in the para position might be ideally located to interact with a specific amino acid residue in the target protein, thereby enhancing binding and activity. The relative positions of the hydroxyl and methoxy groups in this compound are crucial for its specific biological effects. Studies on related compounds have shown that even a simple shift in the position of a methoxy group can lead to a significant reduction or complete loss of activity. nih.gov

The electronic effects of substituents, whether they are electron-donating or electron-withdrawing, can have a profound impact on the reactivity and binding affinity of the molecule. mdpi.com Electron-donating groups, such as hydroxyl and methoxy, increase the electron density of the aromatic ring, which can enhance interactions with electron-deficient areas of a binding site. researchgate.net Conversely, electron-withdrawing groups, like halogens or nitro groups, decrease the electron density and can make the sulfonamide proton more acidic, potentially leading to stronger ionic interactions. mdpi.com

Steric effects relate to the size and shape of the substituents. nih.gov Large, bulky groups can physically block the molecule from accessing its binding site or force it into an unfavorable conformation. nih.gov However, in some cases, steric bulk can be advantageous, for example, by promoting a specific conformation that is optimal for binding or by preventing metabolic degradation. The interplay between electronic and steric effects is complex, and optimizing biological activity often involves finding the right balance between these two factors. nih.gov

Influence of Side Chain Modifications on Target Interaction and Activity

In addition to the sulfonamide moiety and the substituted aromatic ring, the addition of side chains can introduce new points of interaction with the target protein, leading to enhanced potency and selectivity. nih.gov This "tail approach" is a common strategy in drug design, where a core scaffold, such as the benzenesulfonamide group, is kept constant while various side chains are appended to explore the chemical space around the binding site. nih.gov

These side chains can be designed to interact with specific regions of the target, such as hydrophobic pockets or areas with charged residues. nih.gov For example, a lipophilic side chain can be introduced to occupy a greasy pocket in the enzyme's active site, thereby increasing binding affinity. rsc.org Alternatively, a side chain with a charged group can form a salt bridge with an oppositely charged amino acid residue. The length, flexibility, and chemical nature of the side chain are all important parameters that can be systematically varied to optimize target engagement. mdpi.com

| Side Chain Modification | Potential Influence on Target Interaction | Example Effect on Activity |

|---|---|---|

| Addition of a long alkyl chain | Increases lipophilicity, can occupy hydrophobic pockets. | May enhance binding affinity and cell permeability. rsc.org |

| Incorporation of a polar group (e.g., -COOH, -NH₂) | Can form hydrogen bonds or ionic interactions. | Can improve selectivity and water solubility. |

| Introduction of a rigid ring system | Restricts conformational flexibility. | May lock the molecule in an active conformation, improving potency. |

| Varying the linker length between the core and a functional group | Optimizes the distance for key interactions. | Can fine-tune binding affinity. mdpi.com |

Stereochemical Implications for Biological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Many biological targets, such as enzymes and receptors, are chiral, meaning they can distinguish between different stereoisomers (enantiomers or diastereomers) of a drug molecule. As a result, one stereoisomer may exhibit significantly higher potency or a different pharmacological profile than another.

For analogues of this compound that contain chiral centers, it is crucial to investigate the activity of each individual stereoisomer. The precise 3D shape of a molecule determines how well it fits into its binding site. Even a subtle change in the spatial orientation of a functional group can disrupt key interactions, leading to a loss of activity. mdpi.com

Furthermore, stereochemistry can influence the selectivity of a compound for its intended target over other related proteins. One stereoisomer might bind tightly to the desired target while having little affinity for off-target proteins, thus reducing the potential for side effects. Therefore, the synthesis and evaluation of stereochemically pure compounds are often essential steps in the drug discovery and development process. nih.gov

Bioisosteric Replacements of Functional Groups and Their Effect on Activity

Bioisosterism refers to the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other properties like metabolism or toxicity. tandfonline.com The sulfonamide group itself is a classic bioisostere of the carboxylic acid group. rsc.org

In the context of this compound and its analogues, other functional groups could also be subject to bioisosteric replacement. For example, the hydroxyl group could be replaced by a thiol (-SH) or an amino (-NH₂) group to probe the importance of hydrogen bonding at that position. The methoxy group could be swapped for an ethoxy (-OCH₂CH₃) or a methylthio (-SCH₃) group to investigate the impact of size and electronics.

The goal of such replacements is to fine-tune the molecule's properties. For instance, replacing a metabolically labile group with a more stable bioisostere can increase the drug's half-life in the body. hyphadiscovery.com Bioisosteric replacements are a powerful tool in medicinal chemistry for optimizing lead compounds into clinical candidates.

Computational Chemistry and Molecular Modeling for 3 Hydroxy 4 Methoxybenzene 1 Sulfonamide

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. This technique allows researchers to understand the conformational flexibility of a molecule and its dynamic behavior in various environments, such as in a solvent or interacting with a biological target.

For 3-Hydroxy-4-methoxybenzene-1-sulfonamide, an MD simulation would involve creating a computational model of the molecule and simulating its movements based on a force field that describes the interactions between its atoms. The simulation would track the trajectories of the atoms over a set period, providing insights into:

Conformational Stability: Identifying the most stable three-dimensional shapes (conformations) the molecule adopts.

Interaction Dynamics: Observing how the molecule interacts with surrounding solvent molecules or potential binding partners, revealing key hydrogen bonds and other non-covalent interactions.

Structural Flexibility: Determining which parts of the molecule are rigid and which are flexible, such as the rotation around the C-S and S-N bonds.

While direct MD simulation data for this compound is not available in the provided search results, this methodology is fundamental for understanding how sulfonamides behave in a dynamic biological environment.

In Silico Prediction of Pharmacokinetic-Related Parameters

In silico tools are used to predict the pharmacokinetic properties of a molecule, such as its absorption, distribution, metabolism, and excretion (ADME). These predictions are valuable in the early stages of drug discovery to assess the potential of a compound to become a viable drug.

For this compound, computational models could predict various parameters. While specific predictions for this molecule are not available in the search results, general pharmacokinetic properties of small molecules are often evaluated against established guidelines like Lipinski's Rule of Five. nih.gov Parameters that would be assessed include:

Molecular Weight: Affects diffusion and absorption.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.

Number of Hydrogen Bond Donors and Acceptors: Influences solubility and membrane permeability.

Polar Surface Area (PSA): Correlates with drug transport properties.

Such computational screening helps identify potential liabilities of a molecule and guides further chemical modification to improve its drug-like properties. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification of 3 Hydroxy 4 Methoxybenzene 1 Sulfonamide

Chromatographic Techniques

Chromatographic methods are fundamental for the separation of 3-Hydroxy-4-methoxybenzene-1-sulfonamide from reaction mixtures, impurities, or other components in a sample matrix. These techniques exploit differences in the physicochemical properties of compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of synthesized sulfonamides. wu.ac.thresearchgate.net Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase. wu.ac.th This setup allows for the effective separation of the moderately polar this compound from both more polar and less polar impurities.

For quantitative analysis, a calibration curve is typically generated using certified reference standards of the compound at various concentrations. researchgate.net The peak area of the analyte in a sample is then compared against this curve to determine its concentration. nih.gov Method validation is crucial and involves assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). researchgate.netnih.gov A simple, reliable, and sensitive HPLC method with UV detection is often developed for routine quality control. wu.ac.th

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile/Water or Methanol/Water mixture | Elution of the compound from the column. |

| Flow Rate | 1.0 mL/min | Ensures consistent retention times and peak shapes. |

| Injection Volume | 5-20 µL | Introduction of the sample into the system. |

| Column Temperature | 25-30 °C | Maintains stable and reproducible retention times. |

| Detector | UV-Vis or Photodiode Array (PDA) | Detection of the analyte as it elutes. |

| Detection Wavelength | Determined by UV scan (e.g., 254 nm or λmax) | Monitors the analyte based on its UV absorbance. |

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering superior resolution and much faster analysis times. nih.gov This technique utilizes columns packed with sub-2 µm particles, which results in a dramatic increase in separation efficiency. nih.gov For this compound, UHPLC is particularly advantageous for resolving closely related impurities, such as positional isomers or byproducts from the synthetic process, which may not be fully separated by standard HPLC. nih.gov

The high-resolution power of UHPLC ensures a more accurate assessment of purity. nih.gov While the fundamental principles are the same as HPLC, the operational pressures are much higher, requiring specialized instrumentation. The unmatched resolution and precision of UHPLC make it an exceptional tool for detailed metabolite profiling and the isolation of high-purity compounds. nih.gov

Table 2: Comparison of Typical HPLC and UHPLC Characteristics

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Column Length | 150 - 250 mm | 50 - 150 mm |

| Peak Resolution | Good | Excellent |

| Analysis Time | Longer (e.g., 15-40 min) | Shorter (e.g., 1-10 min) |

| System Pressure | Lower (e.g., < 6,000 psi) | Higher (e.g., > 15,000 psi) |

| Solvent Consumption | Higher | Lower |

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. During the synthesis of this compound, TLC can be used to track the consumption of starting materials (e.g., isovanillin (B20041) or a related precursor) and the formation of the desired product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel) at different time intervals. The plate is then developed in an appropriate solvent system (eluent), and the separated spots are visualized, typically under UV light. The relative positions of the spots (retention factor, Rf) for the starting materials and the product allow for a qualitative assessment of the reaction's completion.

Table 3: Example of a TLC Procedure for Reaction Monitoring

| Step | Procedure | Observation |

|---|---|---|

| 1. Spotting | A capillary tube is used to spot the reaction mixture, starting material, and a co-spot on the baseline of the TLC plate. | Small, concentrated spots are applied. |

| 2. Development | The plate is placed in a sealed chamber with a pre-determined solvent system (e.g., Ethyl Acetate/Hexane). | The solvent moves up the plate via capillary action, separating the components. |

| 3. Visualization | The plate is removed, the solvent front is marked, and the plate is dried and observed under a UV lamp (254 nm). | Spots corresponding to UV-active compounds become visible. |

| 4. Interpretation | The Rf values are calculated (Rf = distance traveled by spot / distance traveled by solvent front). | The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. |

Spectroscopic Characterization

Spectroscopic methods are used to elucidate the molecular structure of this compound by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.

¹H NMR: A ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms (protons) in the molecule. For this compound, the spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the hydroxyl proton, and the amine protons of the sulfonamide group. The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals reveal the connectivity of the molecule. For example, the protons on the substituted benzene (B151609) ring would appear as distinct doublets or singlets in the aromatic region (typically 6.5-8.0 ppm). rsc.org

¹³C NMR: A ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum for this compound would show signals for the six aromatic carbons, with those attached to electronegative oxygen and sulfur atoms shifted downfield, as well as a signal for the methoxy group's carbon. rsc.org

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish definitive correlations. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates protons directly with the carbon atoms to which they are attached. These experiments are invaluable for confirming the precise substitution pattern on the aromatic ring.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on known data for similar structures. Actual experimental values may vary.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Protons | ~ 3.9 | Singlet | 3H | -OCH₃ |

| ~ 5.5 | Broad Singlet | 1H | Ar-OH | |

| ~ 7.0 - 7.6 | Multiplet | 3H | Ar-H | |

| ~ 7.2 | Broad Singlet | 2H | -SO₂NH₂ | |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| Carbons | ~ 56 | -OCH₃ |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. chemrxiv.org When a sample of this compound is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum. This spectrum serves as a molecular "fingerprint," with characteristic peaks corresponding to specific functional groups. youtube.com

The presence of the key functional groups in the target molecule can be confirmed by identifying their characteristic absorption bands. For instance, the sulfonamide group gives rise to strong, distinct stretches for the S=O and N-H bonds. researchgate.net The hydroxyl group is identifiable by a broad O-H stretching band, while the aromatic ring and methoxy group also have signature absorptions. researchgate.net

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Sulfonamide (-SO₂NH₂) | N-H Stretch (asymmetric & symmetric) | 3250 - 3350 | Medium, Two bands |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Sulfonamide (-SO₂NH₂) | S=O Stretch (asymmetric & symmetric) | 1300 - 1370 & 1140 - 1180 | Strong, Two bands |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Methoxy (-OCH₃) | C-O Stretch | 1000 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Binding Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful method for investigating the electronic transitions within this compound and studying its interactions with other molecules. The presence of the substituted benzene ring, a chromophore, gives rise to characteristic absorption bands. The benzene ring itself typically displays strong absorptions (E bands) around 180-204 nm and weaker absorptions (B band) between 230-270 nm. nih.gov

For this compound, the auxochromic hydroxyl (-OH), methoxy (-OR), and sulfonamide (-SO2NH2) groups attached to the benzene ring are expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption peaks due to p-π conjugation. nih.govresearchgate.net The spectrum would likely feature distinct bands corresponding to π→π* transitions within the aromatic system.

UV-Vis spectroscopy is also highly effective for conducting binding studies with macromolecules like proteins or DNA. nih.gov The interaction of the sulfonamide with a protein can lead to changes in the absorption spectrum, such as a shift in the maximum absorption wavelength or a change in molar absorptivity. nih.govresearchgate.net These spectral changes can be monitored by titrating the compound with increasing concentrations of the macromolecule, allowing for the determination of binding constants and stoichiometry of the complex formed. nih.gov For instance, a significant decrease or shift in a specific absorption band upon binding can indicate the formation of a complex and the involvement of the chromophore in the interaction. nih.gov

| Parameter | Expected Observation for this compound | Rationale/Associated Electronic Transition |

|---|---|---|

| λmax 1 (E2 Band) | ~220 nm | π→π* transition in the benzene ring, shifted by auxochromes. nih.gov |

| λmax 2 (B Band) | ~250 nm | π→π* transition in the benzene ring (fine structure may be absent in polar solvents). nih.gov |

| λmax 3 | ~340 nm | Extended p-π conjugation involving the aldehyde group double bonds in related structures. nih.gov This suggests a potential third band for the sulfonamide. |

| Binding Study Observation | Hypsochromic or hyperchromic shift upon addition of a binding partner (e.g., protein). | Indicates interaction and complex formation, altering the electronic environment of the chromophore. nih.gov |

Mass Spectrometry (MS, EI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the precise molecular weight and elucidating the structure of this compound through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₇H₉NO₄S).

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation into smaller, characteristic ions. The fragmentation pattern serves as a molecular fingerprint. For this compound, fragmentation is expected to occur at the sulfonamide group and the substituents on the benzene ring. A plausible fragmentation pathway, based on related structures like 4-hydroxy-3-methoxybenzaldehyde, would involve initial cleavages such as the loss of the sulfonamide group or parts of it. researchgate.net

Key fragmentation pathways for sulfonamides often include the cleavage of the C-S and S-N bonds. Expected fragmentation for this compound could include the loss of ·SO₂NH₂, SO₂, or ·NH₂ radicals, leading to prominent fragment ions. The substituted benzene ring itself can undergo further fragmentation.

| m/z (mass-to-charge ratio) | Proposed Ion/Fragment | Plausible Fragmentation Pathway |

|---|---|---|

| 203 | [C₇H₉NO₄S]⁺ | Molecular Ion (M⁺) |

| 188 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 139 | [M - SO₂]⁺ | Loss of sulfur dioxide. |

| 124 | [M - SO₂NH]⁺ | Loss of the sulfonylamine radical. |

| 108 | [C₆H₄O₂]⁺ | Fragment corresponding to the dihydroxybenzene cation radical after losses. |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction analysis would reveal its molecular conformation and crystal packing.

In the solid state, sulfonamides commonly exhibit well-defined hydrogen-bonding patterns that dictate their crystal structures. mdpi.com Two primary motifs are frequently observed: C(4) chains formed through head-to-tail N–H···O=S hydrogen bonds, and R²₂(8) dimers created by a pair of N–H···O=S hydrogen bonds between two adjacent molecules. mdpi.com The presence of the additional hydroxyl group on the benzene ring in this compound introduces another potential hydrogen bond donor, which could lead to more complex and varied intermolecular networks.

| Crystallographic Parameter | Typical Value/Observation for a Related Sulfonamide | Significance |

|---|---|---|

| Crystal System | Monoclinic or Triclinic researchgate.netmdpi.com | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c or P-1 mdpi.comresearchgate.net | Defines the specific symmetry operations within the crystal. |

| Z (Molecules per unit cell) | 4 mdpi.com | Indicates the number of molecules in one unit cell. |

| Hydrogen Bonding | N–H···O=S interactions forming chains or dimers. mdpi.com O-H···O or O-H···N interactions are also possible. | Primary interactions governing the crystal packing and stability. |

| C–S–N–C Torsion Angle | Variable, often leading to different ring orientations. mdpi.com | Defines the conformation and relative orientation of the molecular fragments. |

Other Analytical Approaches (e.g., Thermogravimetric Analysis, Fluorescence Analysis)

Beyond the core techniques, other analytical methods provide complementary information about the properties of this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of the compound. A TGA experiment would reveal the decomposition temperature of this compound, providing information about its stability at elevated temperatures. This is often used as a supporting characterization method. industry.gov.au

Fluorescence Analysis: Compounds containing a phenol (B47542) moiety, like this compound, may exhibit fluorescence. Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. The fluorescence signal can be highly sensitive to the molecular environment. Studies on structurally similar compounds, such as Schiff bases derived from 3-amino-4-hydroxybenzenesulfonic acid, have shown that the position and nature of substituents strongly influence the emission signals. researchgate.net This property could be exploited for developing sensitive quantification methods or for use as a fluorescent probe to study molecular interactions, as binding to another molecule can cause a significant change in fluorescence intensity (quenching or enhancement). researchgate.net

| Technique | Information Obtained | Expected Finding for this compound |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. | A distinct mass loss step at a temperature above its melting point, indicating thermal decomposition. |

| Fluorescence Spectroscopy | Excitation and emission wavelengths, quantum yield. | Potential for fluorescence emission, with characteristics influenced by the -OH and -OCH₃ groups. researchgate.net |

Future Perspectives and Research Directions for 3 Hydroxy 4 Methoxybenzene 1 Sulfonamide

Rational Design and Synthesis of Next-Generation Analogues

The structural scaffold of 3-Hydroxy-4-methoxybenzene-1-sulfonamide offers a versatile platform for the rational design and synthesis of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new molecules. By systematically modifying the functional groups on the benzene (B151609) ring, such as the hydroxyl and methoxy (B1213986) groups, as well as the sulfonamide moiety, researchers can probe the key interactions between the compound and its biological targets. For instance, the synthesis of a series of derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053) has been reported, demonstrating the feasibility of modifying this core structure. nih.gov

Furthermore, the development of novel synthetic methodologies will be instrumental in creating a diverse library of analogues. The synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives highlights the potential for introducing a variety of substituents to explore a wider chemical space. nih.gov Computational modeling and in silico screening can be employed to predict the binding affinities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of designed analogues, thereby prioritizing the most promising candidates for synthesis and biological evaluation.

Exploration of Novel Biological Targets and Therapeutic Applications

The sulfonamide functional group is a well-established pharmacophore present in a wide range of therapeutic agents. nih.gov This suggests that this compound and its analogues may interact with a variety of biological targets, opening up possibilities for new therapeutic applications. While the antibacterial properties of sulfonamides, which act by inhibiting dihydropteroate (B1496061) synthase, are well-known, recent research has expanded the scope of their biological activities. nih.gov

Future research should focus on screening this compound and its derivatives against a broad panel of biological targets. These could include enzymes such as carbonic anhydrases, which are implicated in glaucoma and certain types of cancer, and kinases like VEGFR-2, a key target in anti-angiogenic cancer therapy. nih.govacs.org Additionally, the potential of these compounds to modulate the activity of ion channels, such as voltage-gated sodium channels, could be explored for applications in pain management and epilepsy. patsnap.comnus.edu.sg The diverse therapeutic applications of benzenesulfonamides, ranging from diuretics to anticancer agents, underscore the vast potential waiting to be tapped. drugbank.com

Advanced Mechanistic Studies at the Molecular Level

A deep understanding of the molecular mechanisms by which this compound and its analogues exert their biological effects is paramount for their development as therapeutic agents. Advanced techniques such as X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structures of these compounds in complex with their biological targets. This structural information will provide invaluable insights into the specific molecular interactions that govern binding and activity, thereby facilitating the rational design of more potent and selective inhibitors.

Molecular docking and molecular dynamics simulations can further elucidate the binding modes and conformational changes that occur upon ligand binding. These computational approaches can help to identify key amino acid residues involved in the interaction and predict the effects of mutations on binding affinity. By combining experimental and computational approaches, a detailed picture of the mechanism of action at the molecular level can be constructed, guiding further optimization of this class of compounds.

Integration of Multidisciplinary Approaches (e.g., Cheminformatics, Systems Biology)

The integration of multidisciplinary approaches, including cheminformatics and systems biology, will be essential to accelerate the discovery and development of novel drugs based on the this compound scaffold. Cheminformatics tools can be used to analyze large datasets of chemical structures and biological activities to identify quantitative structure-activity relationships (QSAR). nih.gov These models can then be used to predict the activity of virtual compounds, aiding in the design of new analogues with improved properties. In silico ADMET prediction is another crucial application of cheminformatics that can help to identify compounds with favorable pharmacokinetic and safety profiles early in the drug discovery process. researchgate.net

Systems biology approaches can provide a broader understanding of the effects of these compounds on biological systems. researchgate.net By analyzing changes in gene expression, protein levels, and metabolic pathways in response to treatment, researchers can identify the key cellular processes that are modulated by the compounds. drugtargetreview.com This information can help to elucidate the mechanism of action, identify potential biomarkers for efficacy and toxicity, and suggest new therapeutic indications.

Development of Sustainable Synthetic Processes for the Compound

In line with the growing emphasis on green chemistry in the pharmaceutical industry, the development of sustainable and environmentally friendly synthetic processes for this compound and its analogues is a critical research direction. Traditional methods for sulfonamide synthesis often involve the use of hazardous reagents and solvents. researchgate.net

Future research should focus on developing greener synthetic routes that utilize less toxic solvents, such as water, and employ more efficient and reusable catalysts. researchgate.netrsc.org Methodologies like mechanosynthesis, which involves solvent-free reactions, offer a promising and environmentally friendly alternative. rsc.org The use of catalytic systems, such as nano-Ru/Fe3O4, can enable the direct coupling of sulfonamides and alcohols with high selectivity, generating only water as a byproduct. acs.org The development of efficient, one-pot synthetic procedures will also contribute to a more sustainable manufacturing process by reducing waste and energy consumption. rsc.org By embracing the principles of green chemistry, the synthesis of this important class of compounds can be made more economical and environmentally responsible. tandfonline.comjsynthchem.com

Q & A

Q. What are the standard synthetic protocols for 3-Hydroxy-4-methoxybenzene-1-sulfonamide?

The synthesis typically involves sulfonation of a substituted benzene derivative followed by amidation. A common route includes:

- Sulfonation : Reacting 3-hydroxy-4-methoxybenzene with chlorosulfonic acid to form the sulfonyl chloride intermediate .

- Amidation : Treating the intermediate with ammonia or amines under controlled pH (neutral to slightly basic) to yield the sulfonamide . Key considerations include maintaining reaction temperatures below 50°C to avoid decomposition and using inert atmospheres to prevent oxidation .

Q. What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : To confirm the presence of hydroxy, methoxy, and sulfonamide groups via proton and carbon shifts .

- HPLC : For assessing purity (>95% is typical for research-grade material) and monitoring reaction progress .

- Mass Spectrometry : To validate molecular weight and fragmentation patterns .

Q. How should this compound be stored to ensure stability?

- Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis of the sulfonamide group .

- Avoid exposure to light, as methoxy and hydroxy substituents may undergo photodegradation .

Advanced Research Questions

Q. How can researchers optimize low yields during synthesis?

Low yields often arise from side reactions or incomplete sulfonation/amidation. Strategies include:

- Temperature Control : Maintain strict temperature ranges (e.g., 0–5°C during sulfonation) to suppress byproduct formation .

- Protective Groups : Temporarily protect the hydroxy group using acetyl or tert-butyldimethylsilyl (TBDMS) groups to direct reactivity .

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate sulfonation efficiency .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies may stem from impurities or assay conditions. Mitigation involves:

- Repurification : Re-crystallize the compound using ethanol/water mixtures to remove trace byproducts .

- Standardized Assays : Use enzyme inhibition assays (e.g., carbonic anhydrase) under controlled pH and ionic strength for reproducibility .

Q. How can QSAR studies improve the bioactivity of sulfonamide derivatives?

- Descriptor Selection : Incorporate electronic (e.g., Hammett σ values) and steric parameters (e.g., molar refractivity) of substituents .

- Model Validation : Cross-validate predictive models using leave-one-out (LOO) or k-fold methods to avoid overfitting . Example: Modifying the methoxy group’s position can enhance binding affinity to target enzymes .

Q. What kinetic analysis methods elucidate reaction mechanisms for derivative synthesis?

- Pseudo-First-Order Kinetics : Monitor substituent introduction (e.g., halogenation) under excess reagent conditions .

- Isolation of Intermediates : Use quenching and rapid chromatography to identify transient species in multi-step reactions .

Q. How do solvent polarity and temperature affect regioselectivity in derivatization?

- Polar Solvents (e.g., DMF) : Favor nucleophilic substitution at the sulfonamide group due to stabilization of transition states .

- Low Temperatures (<0°C) : Reduce competing pathways (e.g., oxidation) during functionalization of the benzene ring .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies?

Variations arise from differences in:

- Crystallization Solvents : Ethanol yields crystals with higher purity (mp 162–164°C) vs. acetone (mp 155–158°C) .

- Heating Rates : Slow ramping (1°C/min) provides more accurate measurements compared to rapid methods .

Q. How to reconcile conflicting bioactivity results in enzyme inhibition assays?

- Buffer Composition : Phosphate buffers may chelate metal cofactors, altering enzyme activity compared to Tris-based systems .

- Substrate Concentration : Use Michaelis-Menten kinetics to normalize inhibition constants (Ki) across studies .

Methodological Recommendations

- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, reagent addition order) meticulously .

- Data Reporting : Include NMR solvent and HPLC gradient details to enable cross-lab comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.